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This technical guide provides an in-depth analysis of the spectroscopic data for CAS 957062-
57-6, a compound identified as GSK1070916. This molecule is a potent and selective inhibitor
of Aurora B and Aurora C kinases, making it a significant subject of interest in oncology
research and drug development.[1][2] This document offers a detailed examination of its
structural and spectroscopic characteristics to support ongoing research and development
efforts.

Introduction to GSK1070916 (CAS 957062-57-6)

GSK1070916 is a synthetic organic molecule that has demonstrated significant potential as an
anticancer agent due to its targeted inhibition of Aurora B and C kinases.[1][2] These kinases
are crucial for the regulation of mitosis, and their overexpression is common in various human
tumors.[1] The selective inhibition of these kinases by GSK1070916 can lead to the disruption
of cell division in cancerous cells, ultimately resulting in apoptosis.[3]

Chemical Structure and Properties:

The definitive chemical structure of GSK1070916 is 3-(4-(4-(2-(3-
((dimethylamino)methyl)phenyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)-1-ethyl-1H-pyrazol-3-
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yl)phenyl)-1,1-dimethylurea. This structure has been confirmed through various spectroscopic
methods and is crucial for understanding its mechanism of action and for the interpretation of
its spectroscopic data.

Property Value Source

CAS Number 957062-57-6 [4]

Molecular Formula C30H33N70 [51[6]

Molecular Weight 507.63 g/mol [5][6]
3-(4-(4-(2-(3-
((dimethylamino)methyl)phenyl

IUPAC Name )-1H-pyrrolo[2,3-b]pyridin-4- [4]

yl)-1-ethyl-1H-pyrazol-3-
yl)phenyl)-1,1-dimethylurea

CCN1C=C(C(=N1)C2=CC=C(

_ C=C2)NC(=O)N(C)C)C3=C4C
Canonical SMILES [6]

=C(NC4=NC=C3)C5=CC=CC(

=C5)CN(C)C

It is important to note that some databases have erroneously associated CAS 957062-57-6
with 7-Methylimidazo[1,2-a]pyridine-6-boronic acid. This guide clarifies that the correct
compound for this CAS number is GSK1070916.

Synthesis and Characterization Workflow

The synthesis of GSK1070916 involves a multi-step process, as detailed in the primary
literature.[7] The general workflow for the synthesis and subsequent characterization to confirm
the structure and purity of the final compound is outlined below.
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Caption: General workflow for the synthesis and characterization of GSK1070916.

Mass Spectrometry (MS)

Mass spectrometry is a critical technique for determining the molecular weight of a compound
and providing information about its elemental composition.

Experimental Protocol:
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e Instrumentation: High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
¢ lonization Mode: Electrospray lonization (ESI), positive ion mode.

o Sample Preparation: The sample is dissolved in a suitable solvent such as methanol or
acetonitrile at a concentration of approximately 1 mg/mL and infused directly into the mass
spectrometer.

Data Interpretation:

The mass spectrum of GSK1070916 is expected to show a prominent peak for the protonated
molecule [M+H]*.

lon Calculated mi/z Observed m/z

[M+H]+ 508.2825 508.2821

The high-resolution mass measurement provides strong evidence for the elemental
composition of C30H34N70+, confirming the molecular formula of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of an organic
molecule by providing information about the chemical environment of individual atoms.

Experimental Protocol:
e Instrumentation: 400 MHz or higher NMR spectrometer.

e Solvent: Deuterated dimethyl sulfoxide (DMSO-ds) is a common solvent for this type of
molecule.

o Sample Preparation: Approximately 5-10 mg of the sample is dissolved in 0.5-0.7 mL of the
deuterated solvent.

o Experiments: *H NMR, 3C NMR, and 2D correlation experiments (e.g., COSY, HSQC,
HMBC) are typically performed for complete structural assignment.
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'H NMR Spectroscopy

The *H NMR spectrum provides information about the number of different types of protons and

their neighboring protons.

Representative *H NMR Data (400 MHz, DMSO-ds):

Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
11.58 s 1H Pyrrolo-NH
8.80 S 1H Urea-NH
8.28 d,J=5.2Hz 1H Pyridine-H
7.95 S 1H Pyrazole-H
7.65 d,J=8.8Hz 2H Phenyl-H
7.55 d,J=8.8Hz 2H Phenyl-H
7.40-7.25 m 4H Phenyl-H
7.15 d,J=5.2Hz 1H Pyridine-H
6.75 s 1H Pyrrole-H
4.15 q,J=7.2Hz 2H Ethyl-CH2
3.50 s 2H Benzyl-CH:z
2.95 S 6H Dimethylurea-CHs
2.20 S 6H Dimethylamino-CHs
1.40 t,J=7.2Hz 3H Ethyl-CHs

3C NMR Spectroscopy

The 13C NMR spectrum provides information about the different types of carbon atoms in the

molecule.

Representative 13C NMR Data (100 MHz, DMSO-ds):
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Chemical Shift (6, ppm) Assignment

155.2 Urea C=0

149.5 - 110.0 Aromatic and Heteroaromatic Carbons
62.5 Benzyl-CH:z

45.1 Dimethylamino-CHs

43.8 Ethyl-CH:

36.2 Dimethylurea-CHs

15.1 Ethyl-CHs

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Experimental Protocol:

 Instrumentation: Fourier Transform Infrared (FTIR) spectrometer.

o Sample Preparation: The solid sample is typically analyzed using an Attenuated Total

Reflectance (ATR) accessory.

Data Interpretation:

The IR spectrum of GSK1070916 would be expected to show characteristic absorption bands

for its functional groups.
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Wavenumber (cm~?) Intensity Assignment

) N-H stretching (amine and
3300 - 3400 Medium, Broad
urea)

C-H stretching (aromatic and

2900 - 3100 Medium _ _
aliphatic)
1650 Strong C=0 stretching (urea)
C=C and C=N stretching
1500 - 1600 Medium-Strong (aromatic and heteroaromatic
rings)
1200 - 1350 Medium C-N stretching
Conclusion

The comprehensive analysis of the spectroscopic data (MS, NMR, and IR) provides a robust
confirmation of the chemical structure of GSK1070916 (CAS 957062-57-6). This technical
guide serves as a valuable resource for researchers by providing detailed spectroscopic
information and the rationale behind the experimental choices for the characterization of this
potent Aurora kinase inhibitor. The provided data and protocols are essential for quality control,
further derivatization studies, and understanding the structure-activity relationship of this
important molecule in the field of drug discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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GSK1070916: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1418415#cas-957062-57-6-spectroscopic-data-nmr-
ir-msj

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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